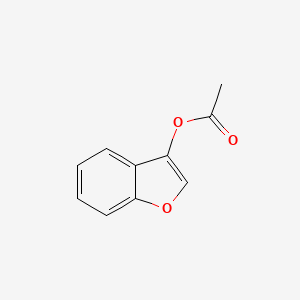

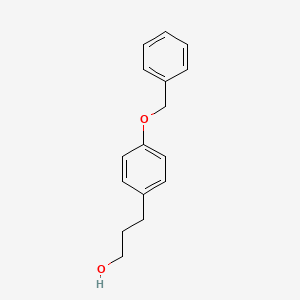

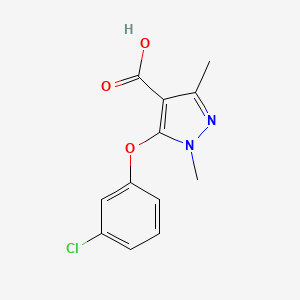

![molecular formula C8H11N3O2 B1272161 6-[(2-Aminoethyl)amino]nicotinic acid CAS No. 904815-02-7](/img/structure/B1272161.png)

6-[(2-Aminoethyl)amino]nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-[(2-Aminoethyl)amino]nicotinic acid is a derivative of nicotinic acid, which is known for its potential inhibitory effects on carbonic anhydrase III (CAIII), an enzyme that has been identified as a pharmacological target for the treatment of dyslipidemia and cancer progression . The compound is a 6-substituted nicotinic acid analog, which suggests that it may share similar properties and mechanisms of action with other compounds in its class that have been studied for their binding affinity to CAIII.

Synthesis Analysis

The synthesis of 6-[(2-Aminoethyl)amino]nicotinic acid and its analogs is not detailed in the provided abstracts. However, the general approach to derivatizing primary and secondary amines, as mentioned in the context of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, involves a simple one-step procedure that results in stable adducts . This suggests that the synthesis of 6-[(2-Aminoethyl)amino]nicotinic acid could potentially involve a similar straightforward derivatization process, although specific methods and conditions for its synthesis would need to be obtained from further literature.

Molecular Structure Analysis

The molecular structure of 6-[(2-Aminoethyl)amino]nicotinic acid is characterized by the presence of a pyridine ring, which is substituted at the 6th position. The substituent in this case contains an aminoethylamino group. The structure-activity relationship studies of similar compounds indicate that the carboxylic acid group of the ligand is crucial for binding to CAIII, as it forms a coordinate bond with the Zn+2 ion in the enzyme's active site . Additionally, the presence of a hydrophobic group with a hydrogen bond acceptor at the 6th position enhances the activity of the compound.

Chemical Reactions Analysis

The chemical reactions involving 6-[(2-Aminoethyl)amino]nicotinic acid are not explicitly described in the abstracts. However, the inhibitory action of similar 6-substituted nicotinic acid analogs on CAIII involves the formation of a coordinate bond with the enzyme's active site . This interaction is likely to be a key chemical reaction for 6-[(2-Aminoethyl)amino]nicotinic acid as well, given its structural similarity to the compounds studied.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-[(2-Aminoethyl)amino]nicotinic acid are not directly provided in the abstracts. However, the stability of derivatized amines, as discussed in the context of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, suggests that the compound may also exhibit significant stability, with no discernible loss in response after storage for extended periods at room temperature . This stability is advantageous for analytical purposes, such as in liquid chromatography, where the compound could be used as a label for amino acid analysis.

Applications De Recherche Scientifique

Vasorelaxation and Antioxidation Properties

6-[(2-Aminoethyl)amino]nicotinic acid analogs show potential in vasorelaxation and antioxidative activities. A study on thionicotinic acid derivatives, closely related to nicotinic acid, demonstrated their ability to cause vasorelaxation in rat thoracic aorta and exhibited antioxidant properties in assays. This suggests their potential as therapeutic compounds in related areas (Prachayasittikul et al., 2010).

Inhibition of Carbonic Anhydrase III

Nicotinic acid and its derivatives, like 6-substituted nicotinic acid analogs, have been identified as inhibitors of carbonic anhydrase III, an enzyme linked to dyslipidemia and cancer progression. This suggests the potential application of such compounds in the management of these conditions (Mohammad et al., 2017).

Receptors for Nicotinic Acid

Research on nicotinic acid's receptors, like PUMA-G and HM74, indicates its role in lipid regulation and anti-lipolytic effects. These findings are crucial for understanding the mechanism behind nicotinic acid's effects and can aid in the development of new treatments for dyslipidemia (Tunaru et al., 2003).

Industrial Applications

Nicotinic acid, which includes 6-[(2-Aminoethyl)amino]nicotinic acid, is significant in industrial contexts, especially in the production of essential nutrients and its potential for green chemistry applications. Research has explored ecological methods to produce nicotinic acid industrially, emphasizing its relevance beyond the medical field (Lisicki et al., 2022).

Crystal Structure Analysis

Studies on the crystal structures of nicotinic acid derivatives, including those similar to 6-[(2-Aminoethyl)amino]nicotinic acid, provide insights into their chemical behavior. This research can lead to the development of novel compounds with specific desired properties (Goher et al., 2003).

Herbicidal Activity

Nicotinic acid derivatives exhibit herbicidal activity, suggesting their use in agriculture for controlling weed growth. This opens up a new avenue for the application of these compounds in crop management (Yu et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, skin irritation, eye irritation, and respiratory irritation. Precautionary statements include P271;P260;P280, advising against breathing dust/fume/gas/mist/vapors/spray, and recommending wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

6-(2-aminoethylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-3-4-10-7-2-1-6(5-11-7)8(12)13/h1-2,5H,3-4,9H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDCHNOFDXEGCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378070 |

Source

|

| Record name | 6-[(2-Aminoethyl)amino]nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(2-Aminoethyl)amino]nicotinic acid | |

CAS RN |

904815-02-7 |

Source

|

| Record name | 6-[(2-Aminoethyl)amino]nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

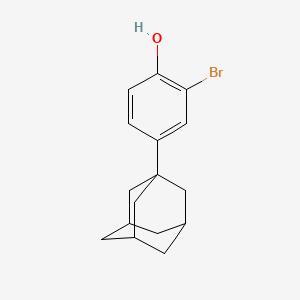

![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)

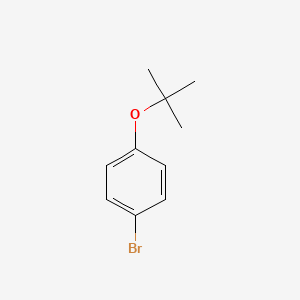

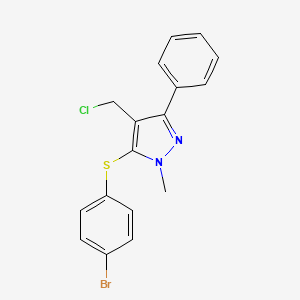

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)

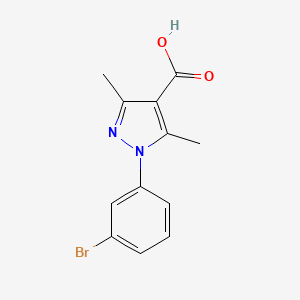

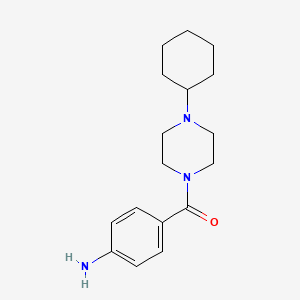

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

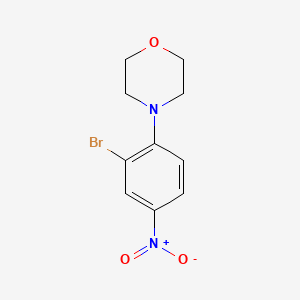

![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)